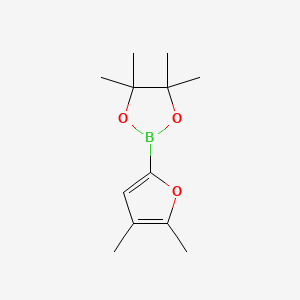

2-(4,5-Dimethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl) and a 4,5-dimethylfuran-2-yl substituent. The dioxaborolane moiety enhances stability and facilitates applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and as intermediates in organic synthesis.

Eigenschaften

IUPAC Name |

2-(4,5-dimethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-8-7-10(14-9(8)2)13-15-11(3,4)12(5,6)16-13/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDSPWHVPCTWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4,5-Dimethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHB

- Molecular Weight : 248.13 g/mol

- CAS Number : 269410-25-5

- Physical State : Solid at room temperature

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boron-containing moiety in various chemical reactions and its potential therapeutic applications. Research indicates that compounds with similar dioxaborolane structures exhibit a range of biological activities including:

- Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains.

- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.

- Interaction with Biological Targets : The dioxaborolane structure allows for interactions with biological macromolecules such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron-containing compounds can induce oxidative stress in target cells, leading to apoptosis.

- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways involved in cell growth and survival.

Case Study 1: Antitumor Activity

A study investigated the effects of 2-(4,5-Dimethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through ROS generation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Research Findings

Recent literature highlights the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Additionally, several derivatives are being synthesized to enhance its biological efficacy while minimizing potential side effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity and Electronic Effects

The reactivity and applications of dioxaborolane derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Reactivity in Cross-Coupling Reactions

- Electron-Deficient vs. Electron-Rich Substituents : Aryl groups with electron-withdrawing substituents (e.g., chloro in ) accelerate oxidative addition in Suzuki-Miyaura couplings. In contrast, electron-rich substituents like furan (target compound) or methoxy () may slow reactivity but improve selectivity .

- Steric Effects : Bulky groups (e.g., triisopropylphenyl in TipBpin, ) hinder coupling efficiency, whereas smaller substituents (e.g., ethynylphenyl, ) enable faster reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.